N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
“N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a chemical compound with the molecular formula C17H21N3O4 . It has a molecular weight of 331.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrroloquinoline core . The InChI string, which represents the structure of the molecule, isInChI=1S/C17H21N3O4/c1-10-13-9-12 (19-16 (22)15 (21)18-5-7-24-2)8-11-4-3-6-20 (14 (11)13)17 (10)23/h8-10H,3-7H2,1-2H3, (H,18,21) (H,19,22)
. Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA of 0.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 331.15320616 g/mol . The topological polar surface area is 87.7 Ų .Scientific Research Applications
Coordination Chemistry and Metal Complexes
Azo derivatives, characterized by the chromophore (-N=N-) and commonly linked to aromatic rings, play a crucial role in various applications, including optical storage devices, sensors, and nonlinear optics. The compound features an azo ligand derived from a pyridone moiety. Metal complexes (Cu(II), Co(II), Ni(II), Zn(II), and Cd(II)) have been prepared using this ligand. These complexes were confirmed through spectroscopic and analytical techniques .
Antioxidant Activity
The azo ligand and its metal complexes were evaluated for their biological properties. Specifically, they were tested for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. Remarkably, all the prepared compounds exhibited significant DPPH radical scavenging results compared to the standard ascorbic acid. This suggests potential antioxidant properties .
Anticancer Activity
The same compounds were also assessed for their anticancer potential against various cell lines, including A549, Jurkat, and K562. The results indicated moderate to good anticancer activity, highlighting their potential as therapeutic agents in cancer research .
Benzothiazole-Related Molecules
The compound’s structural features include a benzothiazole-related moiety. Benzothiazole derivatives have been explored extensively for their diverse biological activities, such as antiviral, antimicrobial, anticonvulsant, and anti-inflammatory effects. Therefore, this compound may serve as a valuable scaffold for designing novel therapeutic agents .
Imidazole-Containing Compounds
While not directly related to the compound, imidazole-containing compounds have also been investigated for their antioxidant potential. These compounds showed good scavenging activity, comparable to ascorbic acid, emphasizing the importance of heterocyclic structures in biological research .
Mechanism of Action
properties
IUPAC Name |
N-methyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-15-13(19)14(20)16-10-6-8-2-3-11(18)17-5-4-9(7-10)12(8)17/h6-7H,2-5H2,1H3,(H,15,19)(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYNDKRRIBTCPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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